(1-(4-Chlorobenzyl)piperidin-4-yl)methanol
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Overview
Description
(1-(4-Chlorobenzyl)piperidin-4-yl)methanol: is a synthetic compound belonging to the class of organic compounds known as 4-benzylpiperidines. These compounds are characterized by a benzyl group attached to the 4-position of a piperidine ring. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chlorobenzyl)piperidin-4-yl)methanol typically involves condensation reactions. Various derivatives of this compound have been synthesized using techniques like X-ray crystallography for structural analysis. The piperidine ring in these compounds typically adopts a chair conformation, providing insights into their molecular geometry.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (1-(4-Chlorobenzyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, (1-(4-Chlorobenzyl)piperidin-4-yl)methanol is used in the synthesis of various derivatives for structural analysis and characterization.
Medicine: Certain derivatives of this compound have demonstrated significant antitubercular activity, suggesting potential for tuberculosis treatment.
Industry: Studies on compounds derived from Piper nigrum Linn. containing piperidine structures have shown insecticidal properties, indicating potential agricultural uses.
Mechanism of Action
The mechanism by which (1-(4-Chlorobenzyl)piperidin-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antiproliferative activity may involve inhibition of cell division and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
(1-(3-Chlorobenzyl)piperidin-4-yl)methanol: This compound is similar in structure but has the chlorobenzyl group attached to the 3-position instead of the 4-position.
Cyclopropyl methanol derivatives: These compounds include a piperidine structure similar to (1-(4-Chlorobenzyl)piperidin-4-yl)methanol and have demonstrated significant antitubercular activity.
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which allows for a variety of chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWGCWJRQUTGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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